Sulfo-SANPAH(sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)

Cell-surface protein crosslinking Aqueous bioconjugation Membrane impermeability

Sulfo-SANPAH (sulfosuccinimidyl 6-(4′-azido-2′-nitrophenylamino)hexanoate, CAS 102568-43-4) is a water-soluble, heterobifunctional, photoactivatable crosslinker with a spacer arm length of 18.2 Å. It combines an amine-reactive sulfo-N-hydroxysuccinimide (sulfo-NHS) ester with a UV-activatable nitrophenyl azide group, enabling sequential, two-step covalent conjugation of primary amine-containing biomolecules to diverse nucleophilic targets upon irradiation at 320–350 nm.

Molecular Formula C16H17N6NaO9S
Molecular Weight 492.4 g/mol
Cat. No. B12061693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-SANPAH(sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)
Molecular FormulaC16H17N6NaO9S
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C16H18N6O9S.Na/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30;/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30);/q;+1/p-1
InChIKeyXXUXLXCHYVHAOD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-SANPAH Procurement Guide: Heterobifunctional Photo-Crosslinker for Aqueous-Phase Protein Immobilization


Sulfo-SANPAH (sulfosuccinimidyl 6-(4′-azido-2′-nitrophenylamino)hexanoate, CAS 102568-43-4) is a water-soluble, heterobifunctional, photoactivatable crosslinker with a spacer arm length of 18.2 Å . It combines an amine-reactive sulfo-N-hydroxysuccinimide (sulfo-NHS) ester with a UV-activatable nitrophenyl azide group, enabling sequential, two-step covalent conjugation of primary amine-containing biomolecules to diverse nucleophilic targets upon irradiation at 320–350 nm . Non-cleavable and membrane-impermeable, Sulfo-SANPAH is supplied as a sodium salt with aqueous solubility up to 10 mM, distinguishing it from its non-sulfonated analog SANPAH .

Aqueous Water-soluble heterobifunctional crosslinker for sequential aqueous-phase bioconjugation
Surface-specific Membrane-impermeable: enables cell-surface-only labeling without intracellular background
Photocontrolled UV-activatable nitrophenyl azide provides spatial and temporal control over crosslinking

Why Sulfo-SANPAH Cannot Be Replaced by Generic NHS-Ester or Aryl-Azide Crosslinkers Without Performance Loss


The combination of a charged sulfonate group, a long 18.2 Å spacer, and a photoactivatable nitrophenyl azide in a single non-cleavable, membrane-impermeable molecule is not offered by any single commercially available analog. Simple substitution with a homobifunctional NHS-ester crosslinker such as BS3 forfeits photo-triggered spatial and temporal control [1], while switching to the non-sulfonated SANPAH or the shorter-arm ANB-NOS eliminates aqueous solubility and introduces membrane permeability, confounding cell-surface-specific experiments [2]. Diazirine-based alternatives (e.g., Sulfo-LC-SDA) offer better photostability but have shorter spacer arms and exhibit different crosslinking yields in direct comparisons . Even widely used carbodiimide (EDC/NHS) chemistry has been shown to underperform Sulfo-SANPAH in collagen conjugation efficiency on polyacrylamide hydrogels [3]. These differences are not marginal; they produce quantifiably distinct outcomes in protein immobilization density, cell attachment, and experimental reproducibility.

Sulfo-SANPAH
Alternatives
Membrane-impermeable, water-soluble
SANPAH requires organic solvent; ANB-NOS is water-insoluble and membrane-permeable
Photo-triggered spatial control
Homobifunctional NHS esters (e.g., BS3) lack photocontrol
Validated PAAm hydrogel functionalization
EDC/NHS may show lower collagen conjugation efficiency on hydrogels

Sulfo-SANPAH Quantitative Differentiation Evidence: Comparator-Backed Performance Data for Scientific Procurement


Aqueous Solubility and Membrane Impermeability: Sulfo-SANPAH vs. SANPAH and ANB-NOS

Sulfo-SANPAH achieves water solubility up to 10 mM without organic co-solvents due to its charged sulfonate group on the NHS ring . Its non-sulfonated analog SANPAH is sparingly water-soluble and requires DMSO or DMF for dissolution [1]. The shorter-arm analog ANB-NOS (7.7 Å spacer) is explicitly classified as 'Water Soluble: NO' and 'Membrane Permeable: YES' [2], making it unsuitable for experiments requiring exclusive cell-surface labeling. Sulfo-SANPAH is classified as 'Membrane Permeable: NO' and 'Water Soluble: YES', enabling selective extracellular protein crosslinking without intracellular background .

Solubility & Permeability
Class-level inference
Sulfo-SANPAH: water-soluble, membrane impermeable. SANPAH: requires DMSO/DMF. ANB-NOS: water-insoluble, membrane permeable.
Supports cell-surface-specific crosslinking protocols without organic co-solvents
Vendor-specified solubility and permeability classifications
Cell-surface protein crosslinking Aqueous bioconjugation Membrane impermeability

Collagen Conjugation Efficiency on Polyacrylamide Hydrogels: Sulfo-SANPAH vs. EDC/NHS

In a direct head-to-head comparison on polyacrylamide (PAAm) hydrogels of varying stiffness (18, 76, and 295 kPa), Sulfo-SANPAH-mediated Type I collagen conjugation efficiency surpassed that of EDC/NHS chemistry irrespective of pore size and stiffness [1]. The EDC/NHS-modified hydrogels failed to support normal biological behavior of bone mesenchymal stem cells and hindered endothelial cell spreading, whereas Sulfo-SANPAH-modified hydrogels showed good cytocompatibility with all three tested cell types (macrophages, endothelial cells, bone MSCs) [1].

Collagen Conjugation on PAAm
Head-to-head
Sulfo-SANPAH: higher conjugation efficiency, good cytocompatibility with macrophages, endothelial cells, bone MSCs. EDC/NHS: lower efficiency, failed BMSC and endothelial cell spreading.
Reported higher hydrogel functionalization performance
PAAm hydrogels (18–295 kPa stiffness); Type I collagen coating
Hydrogel biofunctionalization Collagen immobilization Bone tissue engineering

Coupling Kinetics and Ligand Density: Sulfo-SANPAH vs. Methylsulfone-Modified Polyacrylamide Gels

In a direct comparison, methylsulfone-modified PAAm gels achieved complete thiol coupling within 1 hour in a single step, whereas Sulfo-SANPAH-mediated coupling required 24 hours to reach maximum conjugation, followed by several incubation and washing steps [1]. Furthermore, methylsulfone gels immobilized a 3-fold higher density of c[RGDfC] peptide ligand compared to c[RGDfK] on Sulfo-SANPAH-activated gels at the same initial concentration (1 mg/mL) [1]. Sulfo-SANPAH-mediated coupling also showed lack of specificity: thiol-terminated peptide coupled at nearly the same concentration as amine-terminated peptide, whereas methylsulfone gels demonstrated thiol-selective orthogonal coupling [1].

Coupling Kinetics & Density
Head-to-head
Sulfo-SANPAH: 24 h to maximum conjugation, baseline ligand density, non-specific (amine ≈ thiol). Methylsulfone gels: 1 h to completion, 3× higher ligand density, thiol-specific.
Longer protocol time; ligand density may differ
PAAm gels; c(RGDfK) and c(RGDfC) peptides at 1 mg/mL
Thiol bioconjugation Polyacrylamide hydrogel Ligand immobilization kinetics

Cell-Surface Protein Crosslinking Efficiency: Sulfo-SANPAH vs. Sulfo-SDAD and BS3 on Na/K ATPase

A direct three-way comparison evaluated crosslinking of the heterodimeric Na/K ATPase complex on HeLa cells using a reversible sulfonated NHS-diazirine (Sulfo-SDAD), Sulfo-SANPAH (sulfonated phenyl azide), and the homobifunctional sulfo-NHS ester BS3 [1]. After UV exposure, Western blotting revealed significantly more crosslinked product of the cell-surface Na/K β chain in samples treated with Sulfo-SDAD than those treated with Sulfo-SANPAH or BS3 [1]. The diazirine-based reagents also offer better photostability under ambient laboratory lighting than phenyl azide-based crosslinkers (including Sulfo-SANPAH), which are more prone to premature photoactivation [1].

Na/K ATPase Crosslinking
Head-to-head
Sulfo-SANPAH: lower crosslinked product yield. Sulfo-SDAD: significantly higher yield, better photostability under ambient lighting.
Crosslinking yield may vary; diazirine alternative reported higher yield
HeLa cells; Na/K ATPase heterodimer; Western blot
Cell-surface crosslinking Western blot Membrane protein complex

PDMS Surface Hydrophilicity Transition: Quantitative Contact Angle Reduction with Sulfo-SANPAH

In a 2025 study on organ-on-a-chip PDMS functionalization, incorporation of Sulfo-SANPAH (SS) onto ozone-oxidized PDMS reduced the surface water contact angle from 101.4° (pristine hydrophobic PDMS) to 79.9° after SS addition, and further to 20.8° after subsequent ECM protein deposition [1]. This demonstrates a quantitative transition from hydrophobic to hydrophilic surface character. The ozone+Sulfo-SANPAH method supported long-term (up to 7 days) adhesion of human liver sinusoidal endothelial cells (LSECs) and murine primary hepatocytes under laminar flow in microfluidic channels, whereas UV-only treatment produced only temporary surface modification [1].

PDMS Contact Angle
Head-to-head
Contact angle reduced from 101.4° (pristine) to 79.9° (SS) and 20.8° (SS+ECM)
Reported surface hydrophilicity transition with durable functionalization
PDMS, ozone + Sulfo-SANPAH; 7-day hepatocyte/LSEC culture under flow
PDMS functionalization Organ-on-a-chip Surface hydrophilicity Contact angle

VEGF Immobilization Density on Tissue-Culture Polystyrene: Tunable Surface Densities Achievable with Sulfo-SANPAH

In a study on endothelial differentiation of mesenchymal stem cells (MSCs), Sulfo-SANPAH was used to covalently attach VEGF to tissue-culture polystyrene surfaces. Successful conjugation was confirmed by spectrophotometry and ELISA, yielding tunable VEGF surface densities in the range of 10–50 ng/cm² [1]. The immobilized VEGF retained bioactivity sufficient to direct MSC differentiation toward the endothelial lineage, as evaluated by immunofluorescence, qPCR, and capillary formation on Matrigel [1]. No comparator crosslinker was tested side-by-side in this study; however, the achieved surface density range provides a quantitative benchmark for procurement decisions involving growth factor immobilization.

VEGF Surface Density
Reported
Tunable VEGF surface density 10–50 ng/cm²
Reported immobilization density benchmark for growth factor tethering
Tissue-culture polystyrene; spectrophotometry/ELISA
Growth factor immobilization Stem cell differentiation Surface biofunctionalization

Sulfo-SANPAH Optimal Application Scenarios: Where Quantitative Evidence Supports Selection Over Alternatives


Cell-Surface-Specific Protein Crosslinking on Intact Cells Without Intracellular Background

Sulfo-SANPAH is the preferred choice when experimental design requires exclusive labeling and crosslinking of cell-surface proteins on viable, intact cells. Its membrane impermeability prevents intracellular protein modification, and its water solubility to 10 mM enables preparation of aqueous working solutions without organic co-solvents that could compromise cell viability . In contrast, the non-sulfonated SANPAH requires DMSO/DMF and ANB-NOS is both water-insoluble and membrane-permeable, producing intracellular background that confounds surface-specific analysis [1].

Polyacrylamide Hydrogel Biofunctionalization for Mechanobiology Studies Requiring Proven Cytocompatibility

For PAAm hydrogel-based mechanobiology experiments, Sulfo-SANPAH remains the most extensively validated crosslinker across the mechanobiology literature . Direct comparative evidence shows Sulfo-SANPAH surpasses EDC/NHS chemistry in collagen conjugation efficiency on PAAm hydrogels across stiffnesses of 18–295 kPa and supports normal cell behavior of macrophages, endothelial cells, and bone MSCs where EDC/NHS fails [1]. Although newer alternatives (methylsulfone gels, NHS-AA ester, StemBond) offer advantages in coupling speed, ligand density, or stability, Sulfo-SANPAH provides the most thoroughly characterized baseline with published protocols for stiffness-controlled ECM presentation .

PDMS Microfluidic Device Functionalization for Long-Term Organ-on-a-Chip Culture

For PDMS-based organ-on-a-chip platforms, Sulfo-SANPAH combined with ozone oxidation provides a one-step, room-temperature surface functionalization method that quantitatively reduces water contact angle from 101.4° to 79.9° and supports stable cell adhesion of hepatocytes and LSECs under continuous laminar flow for up to 7 days . This approach is simpler than multi-step APTES-glutaraldehyde protocols and produces durable functionalization, unlike UV-only treatments that result in temporary hydrophilicity reversal .

Covalent Growth Factor or ECM Protein Tethering to Synthetic Surfaces with Defined Surface Density

Sulfo-SANPAH enables the covalent, oriented immobilization of amine-containing growth factors (e.g., VEGF) and ECM proteins (e.g., collagen, laminin, fibronectin) onto amine-functionalized or photo-reactive surfaces with tunable surface densities. For VEGF, densities of 10–50 ng/cm² have been achieved on tissue-culture polystyrene with confirmed bioactivity for stem cell differentiation . The 18.2 Å spacer arm provides sufficient distance from the surface to preserve protein conformation and receptor accessibility, a consideration not met by shorter-arm crosslinkers such as ANB-NOS (7.7 Å) [1].

Application
Selection Property
Validation Focus
Cell-surface-specific protein crosslinking
Membrane impermeability, aqueous solubility
Exclusive extracellular labeling without intracellular background
PAAm hydrogel biofunctionalization
Collagen conjugation efficiency, cytocompatibility
Cell adhesion and proliferation across multiple cell types
PDMS microfluidic device functionalization
Surface hydrophilicity, long-term stability
Contact angle reduction and cell adhesion under laminar flow
Growth factor/ECM protein tethering
Tunable surface density, spacer arm length
Protein bioactivity and receptor accessibility
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